(1-Methyl-4-nitro-1H-pyrazol-3-yl)-4-morpholinylmethanone
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Overview
Description
(1-Methyl-4-nitro-1H-pyrazol-3-yl)-4-morpholinylmethanone: is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 in the ring. This particular compound features a nitro group at the 4-position and a morpholinylmethanone moiety, making it a unique and versatile molecule in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-4-nitro-1H-pyrazol-3-yl)-4-morpholinylmethanone typically involves the following steps:
Nitration: The starting material, 1-methyl-1H-pyrazol-3-ylmethanone, undergoes nitration to introduce the nitro group at the 4-position.
Morpholine Reaction: The nitro-substituted pyrazole is then reacted with morpholine to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
(1-Methyl-4-nitro-1H-pyrazol-3-yl)-4-morpholinylmethanone: undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in different biological activities.
Substitution: The pyrazole ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include iron powder, tin chloride, and hydrogen gas.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate esters.
Reduction Products: Amines, hydrazines.
Substitution Products: Amides, esters, thioethers.
Scientific Research Applications
(1-Methyl-4-nitro-1H-pyrazol-3-yl)-4-morpholinylmethanone: has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The nitro group is known to interact with biological macromolecules, leading to various biological responses. The exact mechanism may vary depending on the specific application and target organism.
Comparison with Similar Compounds
(1-Methyl-4-nitro-1H-pyrazol-3-yl)-4-morpholinylmethanone: is compared with other similar compounds, such as:
1-Methyl-1H-pyrazol-4-ylmethanone: Lacks the nitro group, resulting in different chemical properties and biological activities.
4-Nitro-1H-pyrazol-3-ylmethanone: Similar structure but different substitution pattern, leading to distinct reactivity and applications.
Properties
CAS No. |
299930-71-5 |
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Molecular Formula |
C9H12N4O4 |
Molecular Weight |
240.22 g/mol |
IUPAC Name |
(1-methyl-4-nitropyrazol-3-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C9H12N4O4/c1-11-6-7(13(15)16)8(10-11)9(14)12-2-4-17-5-3-12/h6H,2-5H2,1H3 |
InChI Key |
MNZUIYYQLLXFHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N2CCOCC2)[N+](=O)[O-] |
Origin of Product |
United States |
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